Cas no 88735-48-2 (3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one)

3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound combining a coumarin core with a phenyl-substituted thiazole moiety. This structural framework imparts unique photophysical and electronic properties, making it valuable in materials science and organic synthesis. The compound exhibits strong fluorescence, which is advantageous for applications in optoelectronic devices and fluorescent probes. Its rigid, conjugated system enhances stability and facilitates π-π stacking interactions, useful in supramolecular chemistry. Additionally, the presence of both electron-donating and electron-withdrawing groups allows for tunable reactivity, enabling its use as a versatile intermediate in medicinal chemistry and agrochemical research. The compound's well-defined synthesis route ensures high purity and reproducibility.
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one structure
88735-48-2 structure
商品名:3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
CAS番号:88735-48-2
MF:C18H11NO2S
メガワット:305.35044
CID:622778
PubChem ID:830666

3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
    • 3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one
    • TimTec1_007027
    • Z48854287
    • 3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
    • SR-01000390206
    • Oprea1_586170
    • 3-(2-phenylthiazol-4-yl)-2H-chromen-2-one
    • 88735-48-2
    • HMS1553P09
    • DTXSID40356730
    • F0266-1129
    • Oprea1_225274
    • AKOS000511810
    • SR-01000390206-1
    • インチ: InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)15-11-22-17(19-15)12-6-2-1-3-7-12/h1-11H
    • InChIKey: NYIBHLXITYCPIF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

計算された属性

  • せいみつぶんしりょう: 305.05104977g/mol
  • どういたいしつりょう: 305.05104977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0266-1129-1mg
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
1mg
$54.0 2023-08-14
Life Chemicals
F0266-1129-40mg
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
40mg
$140.0 2023-08-14
Life Chemicals
F0266-1129-2μmol
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
2μmol
$57.0 2023-08-14
Life Chemicals
F0266-1129-3mg
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
3mg
$63.0 2023-08-14
Life Chemicals
F0266-1129-5mg
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
5mg
$69.0 2023-08-14
Life Chemicals
F0266-1129-25mg
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
25mg
$109.0 2023-08-14
Life Chemicals
F0266-1129-30mg
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
30mg
$119.0 2023-08-14
Life Chemicals
F0266-1129-15mg
3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
88735-48-2 90%+
15mg
$89.0 2023-08-14
A2B Chem LLC
AB93557-50mg
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
88735-48-2
50mg
$504.00 2024-04-19
A2B Chem LLC
AB93557-10mg
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
88735-48-2
10mg
$291.00 2024-04-19

3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one 関連文献

3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-oneに関する追加情報

3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one: A Comprehensive Overview

3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS No. 88735-48-2) is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its complex molecular structure, which combines a chromenone moiety with a thiazole ring. The chromenone group, a benzopyran derivative, is known for its versatile properties, while the thiazole ring introduces additional functional groups that enhance the compound's reactivity and applicability.

The molecular structure of 3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is defined by its fused aromatic rings and heteroatoms. The presence of sulfur in the thiazole ring contributes to its distinct electronic properties, making it a valuable component in various chemical reactions. Recent studies have highlighted its potential as a building block for advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that this compound can be incorporated into thin-film transistor (TFT) devices, showcasing its ability to facilitate efficient charge transport.

One of the most intriguing aspects of 3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its photophysical properties. Under UV light irradiation, the compound exhibits strong fluorescence emission, which has been leveraged in bioimaging applications. Scientists have successfully utilized this property to develop fluorescent probes for detecting specific biomolecules in living cells. This advancement underscores the compound's potential in the field of biotechnology and diagnostics.

The synthesis of 3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves a multi-step process that typically includes condensation reactions and cyclization steps. Recent breakthroughs in catalytic chemistry have enabled more efficient and scalable production methods. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the compound, making it more accessible for industrial applications.

Another area where 3-(2-phenyl-1,3-thiazol-4-yli)-chromenone has shown promise is in drug discovery. Its structural flexibility allows for modifications that can target specific biological pathways. Preclinical studies have indicated that derivatives of this compound may possess anti-inflammatory and antioxidant properties, opening new avenues for therapeutic development.

In conclusion, 3-(2-phényl -1 , 3 -thiazol -4 -yli ) -chromenone (CAS No 88735 -48 - 2 ) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

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